molecular formula C14H15NO4 B2801688 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid CAS No. 728024-54-2

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid

Cat. No.: B2801688
CAS No.: 728024-54-2
M. Wt: 261.277
InChI Key: KCDRRTUGZOGETE-UHFFFAOYSA-N
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Description

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core with a carboxylic acid group and an oxolan-2-ylmethyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an appropriate oxirane with the indoline derivative.

    Oxidation to Form 3-Oxo Group: The oxidation of the indoline derivative to introduce the 3-oxo group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.

    Substitution: The oxolan-2-ylmethyl group can be substituted with other nucleophiles.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

    Condensation Reagents: Carbodiimides, acid chlorides.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted indolines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features. The oxolan-2-ylmethyl group and the carboxylic acid moiety play crucial roles in binding to target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.

    Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group but lacking the oxolan-2-ylmethyl group.

    3-Methylindole: An indole derivative with a methyl group at the 3-position instead of an oxo group.

Uniqueness

3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is unique due to its combination of the 3-oxo group, oxolan-2-ylmethyl substituent, and carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-oxo-2-(oxolan-2-ylmethyl)-1,2-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13-11(7-8-3-2-6-19-8)15-10-5-1-4-9(12(10)13)14(17)18/h1,4-5,8,11,15H,2-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDRRTUGZOGETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2C(=O)C3=C(C=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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